molecular formula C10H15NO3 B2429835 Ethyl 2-cyano-2-(oxan-4-yl)acetate CAS No. 124499-36-1

Ethyl 2-cyano-2-(oxan-4-yl)acetate

Cat. No.: B2429835
CAS No.: 124499-36-1
M. Wt: 197.234
InChI Key: NHADJYWWOAZLAQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(oxan-4-yl)acetate is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(oxan-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with oxan-4-yl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(oxan-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyano-substituted derivatives, while condensation reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Ethyl 2-cyano-2-(oxan-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(oxan-4-yl)acetate involves its reactivity with various nucleophiles and electrophiles. The cyano and ester groups are key functional sites that participate in chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(oxan-4-yl)acetate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and heterocycles, offering advantages over simpler analogs in certain applications .

Properties

IUPAC Name

ethyl 2-cyano-2-(oxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHADJYWWOAZLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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